molecular formula C18H20F3N3O2 B2930094 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1448076-24-1

4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2930094
CAS No.: 1448076-24-1
M. Wt: 367.372
InChI Key: VGKABOWKDNNPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is involved in various chemical reactions and synthesis processes. For instance, it is used in the ANRORC rearrangement, an unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, leading to the formation of specific formamides with confirmed structures by X-ray analysis (Ledenyova et al., 2018). Additionally, its derivatives are synthesized through TBTU-mediated reactions, yielding high-purity compounds from the reaction of pyrazole carboxylic acid with amines (Prabakaran et al., 2012).

Synthesis of Novel Derivatives

The compound is central to the synthesis of novel derivatives. For instance, thiophenylhydrazonoacetates were synthesized using 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to various pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Moreover, 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds show promising results as nematocidal agents, indicating their potential in agrochemical applications (Zhao et al., 2017).

Anticancer and Anti-Inflammatory Properties

A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited significant cytotoxic activity against cancer cell lines, demonstrating the compound's potential in cancer research (Rahmouni et al., 2016). Furthermore, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides showed certain compounds to be toxic to C. elegans, suggesting their use in biological studies (Donohue et al., 2002).

Cross-Coupling Reactions and Synthesis of Condensed Pyrazoles

The compound is involved in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, further highlighting its versatility in organic synthesis (Arbačiauskienė et al., 2011). Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity, underscoring its potential in pharmaceutical development (Du et al., 2015).

Properties

IUPAC Name

4-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)15-6-10-24(23-15)11-9-22-16(25)17(7-12-26-13-8-17)14-4-2-1-3-5-14/h1-6,10H,7-9,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKABOWKDNNPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.